L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-
Overview
Description
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a leucinamide moiety linked to a phenylmethoxycarbonyl group and a beta-alanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- typically involves the coupling of L-leucinamide with N-[(phenylmethoxy)carbonyl]-beta-alanyl- using peptide coupling reagents. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. This method offers high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases, particularly those involving protein misfolding or aggregation.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide
- N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal
Uniqueness
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- is unique due to its specific combination of functional groups and peptide structure. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
benzyl N-[3-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12(2)10-14(16(18)22)20-15(21)8-9-19-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,18,22)(H,19,23)(H,20,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFWPOMJFUCREU-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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